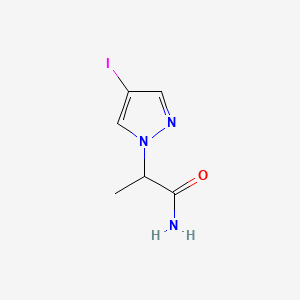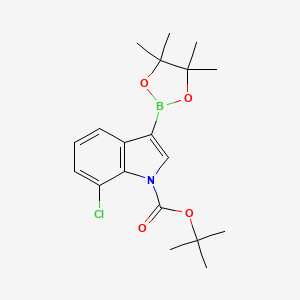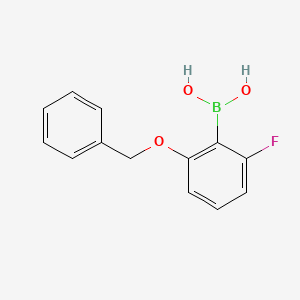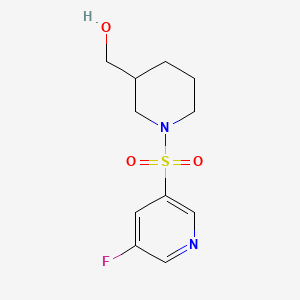
(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C11H15FN2O2S It is characterized by the presence of a fluoropyridine group, a sulfonyl group, and a piperidine ring, which are connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanol typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. This is followed by the introduction of the sulfonyl group and the formation of the piperidine ring. The final step involves the addition of the methanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The fluoropyridine group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the fluoropyridine ring.
Scientific Research Applications
Chemistry: In chemistry, (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine group may play a crucial role in binding to these targets, while the sulfonyl and piperidine groups contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- (1-(5-Chloropyridin-3-ylsulfonyl)piperidin-3-yl)methanol
- (1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-yl)methanol
- (1-(5-Methylpyridin-3-ylsulfonyl)piperidin-3-yl)methanol
Comparison: Compared to its analogs, (1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-yl)methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability. These differences make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[1-(5-fluoropyridin-3-yl)sulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O3S/c12-10-4-11(6-13-5-10)18(16,17)14-3-1-2-9(7-14)8-15/h4-6,9,15H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVUDZBNWDGVNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC(=C2)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
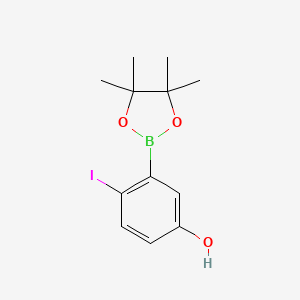
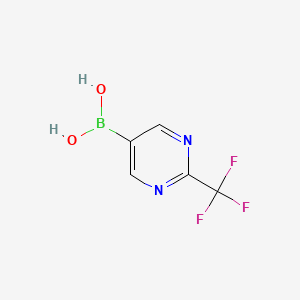
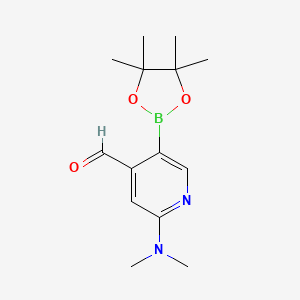


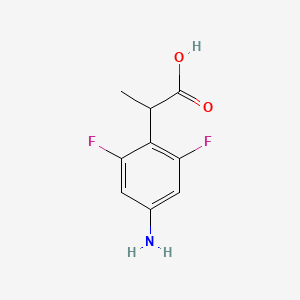

![1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B573077.png)


